Bis-N,n'-boc-L-lysine methyl ester

Beschreibung

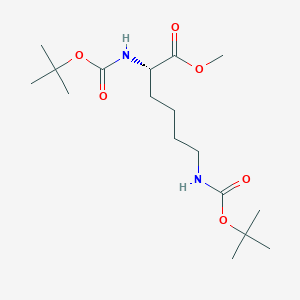

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPJOHSPBBUIQG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-N,N'-Boc-L-lysine Methyl Ester: A Strategic Intermediate in Peptide & Polymer Chemistry

[1]

Executive Summary

Bis-N,N'-Boc-L-lysine methyl ester (CAS 2483-48-9) represents a critical orthogonal node in the synthesis of complex peptidomimetics and lysine-based dendrimers.[1] Unlike standard orthogonally protected lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) used in Solid Phase Peptide Synthesis (SPPS), this fully protected derivative serves a specialized role: it acts as a "masked" lysine core where both amine termini are chemically equivalent and protected by acid-labile tert-butyloxycarbonyl (Boc) groups, while the C-terminus is capped as a base-labile methyl ester.[1]

This unique protection pattern makes it an ideal starting material for solution-phase synthesis of symmetric dendrons, hydrazide-based ligation precursors, and modified lysine building blocks where simultaneous deprotection of both amines is required.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following datasheet consolidates the core physical properties necessary for experimental planning.

| Property | Specification |

| Chemical Name | Methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

| Common Name | Bis-Boc-L-lysine methyl ester; Boc-Lys(Boc)-OMe |

| CAS Number | 2483-48-9 |

| Molecular Formula | C₁₇H₃₂N₂O₆ |

| Molecular Weight | 360.45 g/mol |

| Physical State | White crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in Water |

| pKa (approx) | N/A (Fully protected) |

| Storage | 2-8°C, Desiccated |

Synthetic Routes & Production Mechanisms[12][13][14]

The synthesis of this compound is typically achieved through the exhaustive Boc-protection of L-Lysine methyl ester dihydrochloride.[1] This route is preferred over the methylation of Boc-Lys(Boc)-OH due to the lower cost of the starting material and the avoidance of toxic methylating agents like diazomethane or methyl iodide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine groups of the lysine methyl ester attack the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] A base (typically Triethylamine or Diisopropylethylamine) is required to scavenge the protons released and maintain the nucleophilicity of the amines.

Experimental Protocol: Synthesis from H-Lys-OMe[1]·2HCl

Objective: Produce high-purity Boc-Lys(Boc)-OMe on a multigram scale.

Reagents:

-

L-Lysine methyl ester dihydrochloride (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)[1]

-

Triethylamine (TEA) (5.0 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Lysine methyl ester dihydrochloride (10 mmol) in anhydrous DCM (50 mL).

-

Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA (50 mmol) dropwise. The solution should clear as the free amine is liberated.

-

Boc Addition: Dissolve Boc₂O (25 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material (ninhydrin positive) should disappear.[1]

-

Work-up:

-

Wash the organic layer successively with 1M KHSO₄ (to remove excess base/amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.[2]

-

-

Isolation: Filter and concentrate under reduced pressure. The product typically solidifies upon standing or trituration with cold hexanes.

Self-Validating Check: The appearance of a single spot on TLC (Rf ~0.6 in 1:1 EtOAc/Hexane) and the absence of amine odor indicate success.

Reactivity & Deprotection Dynamics

The utility of Boc-Lys(Boc)-OMe lies in its differential reactivity .[1] The ester and the carbamates respond to orthogonal triggers.

The "Acid vs. Base" Switch

-

Pathway A (Acidic): Treatment with Trifluoroacetic acid (TFA) or HCl in Dioxane removes both Boc groups simultaneously, yielding L-Lysine methyl ester (H-Lys-OMe).[1] This is useful when regenerating the diamine core.

-

Pathway B (Basic): Treatment with LiOH or NaOH hydrolyzes the methyl ester to the free acid (Boc-Lys(Boc)-OH), preserving the amine protection.[1] This is the standard route to generate the free acid for subsequent coupling (e.g., to a resin or another amine).

-

Pathway C (Hydrazinolysis): Treatment with hydrazine hydrate converts the ester directly to the hydrazide (Boc-Lys(Boc)-NHNH₂), a precursor for acyl azide ligation.[1]

Figure 1: Orthogonal reactivity map of Bis-Boc-L-lysine methyl ester.

Applications in Drug Development & Materials

Dendrimer Synthesis (Poly-L-Lysine)

Bis-Boc-L-lysine methyl ester is the foundational "Generation 0" unit for lysine dendrimers.[1]

-

Mechanism: The ester is hydrolyzed to the acid, activated (e.g., with EDC/NHS), and coupled to a diamine core. The Boc groups are then removed to expose two new amines, doubling the surface functionality for the next generation.

-

Significance: These dendrimers are used as carriers for gene delivery and drug encapsulation due to their biocompatibility and high cationic charge density.

Peptidomimetics & Ligation

In medicinal chemistry, this compound is used to synthesize Lysine-based linkers . The methyl ester can be converted to an aldehyde (via reduction) or a hydrazide, facilitating chemoselective ligation strategies (e.g., hydrazone formation) for antibody-drug conjugates (ADCs).[1]

Figure 2: Logic flow for using Boc-Lys(Boc) derivatives in dendrimer generation growth.

Quality Control & Analytics

To ensure the integrity of the material before use in sensitive applications, the following analytical parameters should be verified.

NMR Spectroscopy (¹H NMR in CDCl₃)[1]

-

Boc Groups: A massive singlet integrating to 18H around 1.44 ppm .[1]

-

Methyl Ester: A sharp singlet integrating to 3H around 3.70 ppm .[1]

-

Alpha-Proton: A multiplet around 4.2–4.3 ppm .[1]

-

Side Chain: Multiplets for

protons (1.3–1.8 ppm) and the

Mass Spectrometry

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of fine dust.

-

Storage Stability: Stable for >2 years if stored at 2-8°C under inert gas (Argon/Nitrogen).[1] Moisture sensitive (ester hydrolysis risk over long term).

References

Methodological & Application

Application Note: High-Fidelity Peptide & Dendrimer Synthesis Using Bis-N,N'-Boc-L-lysine Methyl Ester

[1]

Abstract

Bis-N,N'-Boc-L-lysine methyl ester (Boc-Lys(Boc)-OMe) is a pivotal intermediate in solution-phase peptide synthesis (SPPS) and the construction of lysine-based dendrimers.[1] Unlike standard solid-phase building blocks (e.g., Fmoc-Lys(Boc)-OH), this derivative offers unique solubility profiles and orthogonal protection suitable for scalable solution-phase manufacturing.[1] This guide details the physicochemical handling, controlled saponification, and hydrazinolysis protocols required to utilize this reagent effectively in drug development workflows.

Introduction & Strategic Utility

In modern peptide therapeutics, This compound serves two distinct strategic roles:

-

C-Terminal Anchoring: It acts as a soluble "handle" for the C-terminus.[1] The methyl ester protects the carboxyl group while the two Boc groups protect the

- and -

Dendritic Scaffolding: It is the primary precursor for generating Boc-Lys(Boc)-OH (via saponification) or Boc-Lys(Boc)-NHNH₂ (via hydrazinolysis), both of which are critical for synthesizing Multiple Antigen Peptides (MAPs) and lysine dendrimers used in gene delivery.[1]

Chemical Profile

| Property | Specification | Critical Note |

| CAS Number | 2389-48-2 (HCl salt) | Verify salt form; HCl salt is hygroscopic.[1] |

| Formula | MW: 360.45 g/mol (Free base). | |

| Solubility | High: DCM, MeOH, DMF, DMSO | Insoluble in Water. This is the key advantage over free lysine for organic synthesis. |

| Purity Requirement | Impurities (mono-Boc) lead to branched side-reactions.[1] |

Critical Workflows & Decision Logic

The utilization of Boc-Lys(Boc)-OMe follows a divergent logic path depending on the target molecule.

Figure 1: Decision matrix for processing Bis-Boc-Lysine Methyl Ester. Note the orthogonality: The ester survives acid (TFA), while Boc survives base (Saponification).

Detailed Experimental Protocols

Protocol A: Controlled Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the free acid (Boc-Lys(Boc)-OH) without removing the acid-labile Boc groups.[1] Context: This is essential when you need to use the molecule as a coupling partner for an amine core (e.g., dendrimer synthesis).

Reagents:

-

Lithium Hydroxide (LiOH·H₂O), 2.0 equivalents.[2]

-

Solvent: THF/Water (3:1 v/v).

-

Acidification: 1M Citric Acid or KHSO₄ (Do NOT use HCl).

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of Boc-Lys(Boc)-OMe in 30 mL THF. Cool to 0°C.[3]

-

Hydrolysis: Add 10 mL of water containing 20 mmol LiOH. Stir vigorously.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (System: CHCl₃/MeOH 9:1). The starting material (

) should disappear, replaced by a baseline spot (acid). -

Workup (CRITICAL):

-

Evaporate THF under reduced pressure (rotavap) at < 40°C.

-

Dilute the remaining aqueous residue with 20 mL water.

-

Wash once with Diethyl Ether (removes unreacted ester).

-

Acidification: Cool the aqueous phase to 0°C. Slowly add 1M Citric Acid until pH reaches 3.0–3.5.

-

Why? Strong mineral acids (HCl) can drop pH < 1 locally, triggering premature Boc removal.

-

-

Extraction: Extract the cloudy white suspension immediately with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Yield: Expect >90% yield of a white foam/solid.[4]

Protocol B: Hydrazinolysis (Preparation for Ligation)

Objective: Convert the ester to a hydrazide for Azide coupling or Native Chemical Ligation-like strategies.

Reagents:

-

Hydrazine Hydrate (80% or anhydrous), 10–20 equivalents.

-

Solvent: Methanol (MeOH).

Step-by-Step:

-

Reaction: Dissolve Boc-Lys(Boc)-OMe (5 mmol) in 15 mL MeOH.

-

Addition: Add Hydrazine Hydrate (50 mmol) dropwise at RT.

-

Incubation: Stir at RT for 12–24 hours.

-

Note: Do not heat reflux. While Boc is base-stable, high temperature hydrazine can degrade the carbamate over time.[1]

-

-

Precipitation: The product often precipitates directly or upon addition of cold ether.

-

Purification: Filter the solid. Wash extensively with cold water (to remove excess hydrazine) and cold ether.

-

Storage: Store at -20°C. Hydrazides are prone to oxidation.[1]

Application in Dendrimer Synthesis (Divergent Method)

Lysine dendrimers are synthesized by iterative coupling of Bis-Boc-Lysine to a core.[1]

Workflow Logic:

-

Core: Diamine (e.g., 1,4-diaminobutane).[5]

-

Coupling: React Core with Boc-Lys(Boc)-OH (prepared via Protocol A).[1]

-

Deprotection: Remove Boc groups with TFA.

-

Repeat: React the new tetra-amine with 4 equivalents of Boc-Lys(Boc)-OH.

Figure 2: Divergent synthesis of Poly-L-Lysine dendrimers using the free acid derived from the methyl ester.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Saponification | pH dropped too low during workup. | Use Citric Acid or KHSO₄. Stop at pH 3.0. Do not use Conc. HCl. |

| Gumming during Hydrazinolysis | Polymerization or impure starting material. | Ensure MeOH is anhydrous. Use large excess of Hydrazine to prevent dimer formation. |

| Racemization | Over-activation during coupling. | Use HOBt/DIC or HATU/DIPEA. Avoid high temperatures during coupling. |

| Incomplete Solubility | Salt form confusion. | The HCl salt requires neutralization (DIPEA) to dissolve in DCM.[3] The free base dissolves readily. |

References

-

BenchChem. (2025).[3][6] An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe hydrochloride Product Specification. Retrieved from

-

Royal Society of Chemistry. (2013).[7] Synthesis of poly(L-lysine) dendron (Supplementary Information). Polymer Chemistry. Retrieved from

-

National Institutes of Health (PMC). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. Retrieved from

-

ChemicalBook. (2025). N-Boc-L-lysine methyl ester hydrochloride Properties and Uses. Retrieved from

Sources

- 1. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

- 2. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Application Note: Protocol for Deprotection of Bis-N,N'-Boc-L-lysine methyl ester

Abstract & Strategic Overview

Bis-N,N'-Boc-L-lysine methyl ester is a critical intermediate in the synthesis of peptide-drug conjugates (PDCs) and non-natural amino acid scaffolds. The deprotection step requires the removal of two tert-butyloxycarbonyl (Boc) groups to release the

The Challenge: The primary risk during this transformation is the unintended hydrolysis of the C-terminal methyl ester to the free carboxylic acid. This side reaction is catalyzed by acid in the presence of moisture. Therefore, this protocol prioritizes anhydrous acidic conditions to ensure chemoselectivity.

The Solution: This guide presents two validated methods. Method A (HCl/Dioxane) is designated as the primary protocol for drug development applications due to the formation of a pharmacologically acceptable dihydrochloride salt. Method B (TFA/DCM) is provided as an alternative for small-scale discovery workflows.

Mechanistic Principles

The deprotection follows an acid-catalyzed

Reaction Pathway[1][2][3][4]

-

Protonation: Acid protonates the carbamate oxygen.[1]

-

Fragmentation:

-Bu -

Decarboxylation: Spontaneous loss of CO

yields the free amine.[1] -

Salt Formation: The amine is immediately protonated by excess acid to form the ammonium salt.

Critical Note: The generated

Figure 1: Mechanistic pathway of acidolysis. Note the simultaneous removal of both

Method Selection Guide

Select the protocol based on the desired final salt form and downstream application.

| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |

| Reagent | 4.0 M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |

| Product Form | Dihydrochloride Salt (Solid) | Ditrifluoroacetate Salt (Hygroscopic Oil/Solid) |

| Biological Suitability | High. Chloride is a physiological counterion. | Low. TFA salts can be cytotoxic in cell assays. |

| Handling | Excellent. Product often precipitates. | Difficult. Requires ether trituration to solidify. |

| Ester Stability | High (if anhydrous). | High (if anhydrous).[2][3] |

Experimental Protocols

Method A: HCl in Dioxane (Preferred)

Target Product: L-Lysine methyl ester dihydrochloride

Reagents:

-

This compound (1.0 equiv)

-

4.0 M HCl in 1,4-Dioxane (Anhydrous)[3]

-

Diethyl ether (Anhydrous) or Ethyl Acetate (for washing)

Step-by-Step Procedure:

-

Preparation: Weigh the Bis-Boc substrate into a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: If the substrate is not liquid, dissolve in a minimal amount of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).

-

Note: If solubility is poor, a small amount of anhydrous Methanol (MeOH) can be added, but Dioxane is preferred to promote precipitation.

-

-

Acid Addition: Add 4.0 M HCl in Dioxane (10-15 equivalents relative to substrate).

-

Calculation: The molecule has two Boc groups. Stoichiometry requires 2 equivs of HCl, but a large excess (5-7.5x per Boc group) drives the reaction and ensures salt formation.

-

-

Reaction: Cap the flask with a drying tube (CaCl

) or run under a nitrogen blanket to exclude moisture. Stir at Room Temperature (20-25°C) for 1 to 2 hours.-

Observation: Significant gas evolution (isobutylene/CO

) will occur initially. A white precipitate (the product) often forms as the reaction proceeds.

-

-

Workup:

-

If Solid Precipitates: Filter the white solid under nitrogen. Wash the cake 3x with anhydrous diethyl ether to remove excess HCl and dioxane.

-

If No Precipitate: Concentrate the mixture in vacuo (rotary evaporator) at <40°C. The residue will likely be a white foam. Triturate (grind) this residue with diethyl ether to induce crystallization.

-

-

Drying: Dry the solid under high vacuum for 4-6 hours to remove trace solvent and HCl.

Method B: TFA in DCM (Alternative)

Target Product: L-Lysine methyl ester ditrifluoroacetate

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in anhydrous DCM (concentration ~0.1 M).

-

Acid Addition: Add TFA to achieve a final concentration of 25-50% v/v (e.g., 1:1 DCM:TFA).

-

Reaction: Stir at room temperature for 30-60 minutes. Monitor by TLC (see Section 5).

-

Workup:

-

Precipitation: Add cold diethyl ether to the oily residue to precipitate the salt. Decant the ether and dry the solid.

Process Control & Validation (QC)

Do not proceed to the next synthetic step without validating full deprotection.

In-Process Control (IPC)

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: DCM:MeOH:NH

OH (90:10:1). -

Stain: Ninhydrin.

-

Result: The Bis-Boc starting material is Ninhydrin negative (or very faint). The product (free amine) will show a distinct, intense purple/blue spot at the baseline or low R

.

-

Final Structure Confirmation

-

H NMR (D

-

Check 1 (Deprotection): Disappearance of the large singlet at

ppm (18 protons from 2x -

Check 2 (Integrity): Retention of the methyl ester singlet at

ppm (3 protons).

-

-

Mass Spectrometry (LC-MS):

-

Look for the parent ion

. -

MW of Lys-OMe free base = 160.2 g/mol .

-

Note: You will observe the mass of the free base, not the salt, in positive mode MS.

-

Critical Process Parameters (CPPs)

The following decision tree illustrates the logic for troubleshooting and parameter control.

Figure 2: Troubleshooting logic for common deprotection failure modes.

Safety & Handling

-

Corrosives: TFA and 4M HCl/Dioxane are corrosive and cause severe burns. Use a fume hood and nitrile gloves.

-

Pressure: The reaction generates gas (CO

and isobutylene). Never run this reaction in a tightly sealed vessel without pressure relief (e.g., a needle vent or bubbler). -

TFA Salts: If using Method B, be aware that trifluoroacetate salts can alter biological data due to the toxicity of the counterion. Ion exchange to HCl is recommended before biological testing.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7] Journal of Peptide Research, 58(4), 338–341.[3][7]

-

BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem Technical Guides.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Mechanisms).

-

Common Organic Chemistry. Boc Deprotection Mechanism and Protocols.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. experts.arizona.edu [experts.arizona.edu]

Application Note: Therapeutic Peptide Development using Bis-N,N'-boc-L-lysine methyl ester

Abstract

-Di-Boc-L-lysine methyl ester (Bis-Boc-Lys-OMe) is a fully protected, orthogonal lysine derivative critical for the synthesis of complex therapeutic peptide scaffolds, including peptidomimetics, urea-linked conjugates, and lysine-based dendrimers. Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks, this molecule serves as a versatile "solution-phase anchor," allowing for the precise construction of branched drug delivery systems and modified C-terminal fragments. This guide details the physicochemical properties, strategic handling, and validated protocols for converting this precursor into bioactive therapeutic agents.Chemical Rationale & Strategic Utility

In therapeutic peptide development, Bis-Boc-Lys-OMe functions as a "Fork in the Road" intermediate. Its utility stems from its complete protection and the orthogonality of its protecting groups:

-

Boc (tert-butyloxycarbonyl): Acid-labile (Removed by TFA/HCl). Protects both

and -

Methyl Ester (-OMe): Base-labile (Removed by Saponification) or Hydrazine-labile. Protects the C-terminus.

This orthogonality allows researchers to selectively expose either the C-terminus (for coupling to a resin or amine) or the N-termini (for polymerization or ligation) without disturbing the other end.

The Orthogonal Workflow

The following diagram illustrates the divergent pathways available when starting with Bis-Boc-Lys-OMe.

Caption: Divergent synthesis pathways for Bis-Boc-Lys-OMe. Path B is the primary route for generating dendrimer cores.

Pre-Synthesis Considerations

Before initiating protocols, ensure the reagent meets the following specifications to prevent side reactions (e.g., diketopiperazine formation) or purification failures.

Physicochemical Data Table

| Parameter | Specification / Value | Notes |

| CAS Number | 55757-60-3 (Free base) | Often supplied as HCl salt (CAS 2389-48-2). |

| Molecular Weight | 360.45 g/mol | Adjust calculation if using HCl salt (~396.9 g/mol ). |

| Solubility | DCM, EtOAc, MeOH, DMF | Insoluble in water. |

| Storage | -20°C, Desiccated | Hygroscopic. Warm to RT before opening.[1][2][3] |

| Purity Requirement | >98% (HPLC) | Impurities often include Mono-Boc derivatives. |

Handling Advisory[4]

-

Viscosity: The free base can be a viscous oil.[4] It is recommended to purchase or convert it to a solid form (crystalline) if precise weighing is required, or weigh by difference using a syringe.

-

Racemization Risk: Low during storage, but high during base-mediated hydrolysis if temperature is uncontrolled. Always perform saponification at 0°C to Room Temperature (RT), never reflux.

Protocol A: Selective Saponification (Preparation of Boc-Lys(Boc)-OH)

Objective: To convert the methyl ester into a free carboxylic acid suitable for coupling in SPPS or dendrimer synthesis, without removing the acid-labile Boc groups.

Context: This is the most critical workflow. Standard base hydrolysis (NaOH/Heat) can degrade the Boc group or cause racemization. This protocol uses Lithium Hydroxide (LiOH) in a biphasic system to ensure mild cleavage.

Materials

-

Bis-Boc-Lys-OMe (1.0 eq)

-

LiOH·H₂O (2.5 eq)

-

Solvent: THF/Water (3:1 v/v) or Dioxane/Water (1:1 v/v)

-

Citric Acid (10% aq solution) or KHSO₄ (1M)

Step-by-Step Methodology

-

Dissolution: Dissolve Bis-Boc-Lys-OMe in THF (or Dioxane). Ensure complete dissolution before adding water.

-

Saponification:

-

Cool the solution to 0°C (ice bath).

-

Add the LiOH solution dropwise.

-

Allow to warm to RT and stir for 3–5 hours.

-

Monitoring: Check via TLC (System: EtOAc/Hexane 1:1). The starting material (high Rf) should disappear; the product (low Rf, streaks) will appear.

-

-

Work-up (Critical Step):

-

Evaporate the organic solvent (THF) under reduced pressure (Rotavap) at <40°C.

-

Dilute the remaining aqueous residue with water.

-

Wash with Diethyl Ether (

) to remove unreacted ester or non-polar impurities. Discard organic layer.

-

-

Acidification:

-

Cool the aqueous phase to 0°C.

-

Slowly acidify to pH 3–4 using 10% Citric Acid or 1M KHSO₄.

-

Warning:Do NOT use HCl. Strong mineral acids can prematurely cleave the Boc groups.

-

-

Extraction:

-

Extract the cloudy acidic solution with EtOAc (

). -

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Result: A white foam or solid (Boc-Lys(Boc)-OH).[2] Yields typically >90%.

Protocol B: Synthesis of Lysine Dendron Cores (Therapeutic Scaffolds)

Objective: Use the hydrolyzed product (from Protocol A) to create a "Branched" therapeutic peptide carrier (e.g., MAPs - Multiple Antigen Peptides).

Mechanism: The carboxylic acid of Boc-Lys(Boc)-OH is coupled to a core amine (like propargylamine for Click chemistry or a diamine). Upon deprotection, this yields two reactive amines for every one lysine coupled, doubling the payload capacity.

Caption: Synthesis of Generation 1 (G1) Lysine Dendron for drug delivery.

Experimental Procedure

-

Activation: Dissolve Boc-Lys(Boc)-OH (1.1 eq per amine site) in DMF/DCM. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir for 15 min at 0°C.

-

Coupling: Add the core amine (e.g., Propargylamine) and DIPEA (2.0 eq). Stir at RT for 12–24 hours.[2]

-

Purification: Dilute with EtOAc, wash with 5% NaHCO₃, 1M Citric Acid, and Brine.

-

Deprotection (Generation of Active Scaffold):

-

Treat the protected dendron with TFA/DCM (1:1) for 1 hour.

-

Precipitate with cold Diethyl Ether.[1]

-

Result: A lysine core with two free amines, ready to accept two drug molecules or two more lysine layers (Generation 2).

-

Quality Control & Characterization

Therapeutic applications require rigorous QC.

| Technique | Expected Observation | Acceptance Criteria |

| HPLC | Single peak. Retention time shifts significantly after saponification (Acid elutes earlier than Ester on C18). | >98% Area Under Curve |

| Mass Spectrometry (ESI) | Ester: [M+H]+ ~361.2 Acid: [M+H]+ ~347.2 De-Boc: Loss of 100 Da fragments (-Boc). | Mass accuracy within ±0.5 Da |

| NMR (1H) | Ester: Sharp singlet at ~3.7 ppm (-OCH₃). Acid: Disappearance of 3.7 ppm singlet.[3] | No residual solvent peaks (DMF/THF) |

References

-

Synthesis of Boc-Lys(Boc)

- Properties and Solubility of Boc-Lys(Boc)-OMe: Source: Sigma-Aldrich Product Sheet (H-Lys(Boc)-OMe HCl).

- Dendrimer Synthesis Applications: Source: BenchChem Application Note, "Synthesis of poly(L-lysine) dendron."

-

General Lysine Protection Strategies

- Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

-

URL:[Link]

Sources

Application Note: Scalable Synthesis of Mono- and Di-Urethane Derivatives of Lysine

Strategic Overview: The Selectivity Challenge

In drug development, lysine derivatives are critical "linker" modules for Antibody-Drug Conjugates (ADCs) and essential building blocks for Solid-Phase Peptide Synthesis (SPPS). The core challenge in synthesizing urethane (carbamate) derivatives of lysine lies in its diamine structure.

Lysine possesses two amino groups with distinct electronic environments:

-

-amine: Adjacent to the electron-withdrawing carboxyl group (

-

-amine: Distal, primary aliphatic amine (

The Scale-Up Problem:

In a standard nucleophilic attack on a chloroformate (e.g., Cbz-Cl) or dicarbonate (e.g.,

The Solution: This guide details two field-proven protocols:

-

Thermodynamic Masking (Copper Chelation): The gold standard for exclusive

-protection. -

Kinetic Saturation (Schotten-Baumann): The robust route for symmetric

-di-protection.

Protocol A: -Boc-L-Lysine (The Copper Chelation Method)

This protocol utilizes the formation of a stable Copper(II) complex to "mask" the

Mechanism of Action

The reaction proceeds in three distinct phases:

-

Complexation:

forms a square-planar complex with two lysine molecules, locking the -

Protection: The free

-amines react with -

Decomplexation: A chelating agent (EDTA) strips the copper, releasing the pure product.

Reagents & Stoichiometry (Scale: 1.0 mol Basis)

| Reagent | Equiv.[1][2] | Role |

| L-Lysine | 1.0 | Substrate |

| 0.5 | Chelation Agent (0.5 eq per Lysine forms 1:2 complex) | |

| Sodium Bicarbonate | 2.0 - 2.2 | Base (Buffer pH ~8-9) |

| 1.1 - 1.2 | Protecting Group | |

| EDTA (Disodium) | 0.6 - 0.7 | Decomplexation Agent |

Step-by-Step Methodology

Step 1: Copper Complex Formation

-

Dissolve L-Lysine

HCl (182.6 g, 1.0 mol) in purified water (1.5 L). -

Add

(125 g, 0.5 mol) dissolved in water (500 mL). The solution will turn deep blue. -

Add

(168 g, 2.0 mol) slowly to prevent excessive foaming. -

Observation: The solution color intensifies to a royal blue/purple, indicating the formation of the bis(lysinato)copper(II) complex.

Step 2: Acylation

-

Dilute the aqueous mixture with Acetone (1.5 L) to improve solubility of the Boc-anhydride.

-

Add

(240 g, 1.1 mol) dropwise over 45 minutes. -

Stir vigorously at room temperature for 18–24 hours.

-

Validation: Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1). The starting copper complex spot will shift.

Step 3: Decomplexation (The Critical Step)

Note: Older protocols use

-

Add Disodium EDTA (approx. 220 g) directly to the reaction slurry.

-

Stir for 4–6 hours. The deep blue color will shift to the light blue/green of the Cu-EDTA complex, and a white precipitate (

-Boc-Lys) will begin to form. -

Filtration: Filter the white solid.

-

Wash: Wash the filter cake copiously with water to remove the soluble Cu-EDTA complex. This is the primary purification step.

Step 4: Final Purification

-

Dissolve the damp cake in dilute HCl (pH 2–3) to protonate the acid.

-

Extract impurities with Ethyl Acetate (discard organic layer).[1]

-

Adjust aqueous phase pH to 6.5 (Isoelectric point) with dilute NaOH.

-

Cool to 4°C for 12 hours.

-

Filter the crystalline white solid and dry under vacuum at 40°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: -Di-Cbz-Lysine (Schotten-Baumann)

For di-protection, selectivity is not required. The goal is complete saturation of both amines. We utilize Schotten-Baumann conditions (biphasic aqueous/organic system with continuous base addition).

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| L-Lysine | 1.0 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 2.5 | Protecting Group (Excess required) |

| NaOH (4M Solution) | ~4.0 | Acid Scavenger (Maintain pH > 10) |

Step-by-Step Methodology

-

Dissolution: Dissolve L-Lysine

HCl (1.0 mol) in 4M NaOH (500 mL). Cool to 0°C. -

Reaction: Simultaneously add Cbz-Cl (2.5 mol) and additional NaOH solution dropwise.

-

Critical Control Point: Maintain pH between 10.5 and 11.5. If pH drops below 9, the

-amine protection stalls. -

Temperature: Keep internal temperature < 10°C to prevent hydrolysis of Cbz-Cl.

-

-

Workup (Self-Validating):

-

Wash the basic reaction mixture with Diethyl Ether (removes unreacted Cbz-Cl and Benzyl Alcohol).

-

Acidification: Slowly acidify the aqueous layer with 6M HCl to pH 2.0.

-

Precipitation: The product (

-di-Cbz-Lys) is hydrophobic and will oil out or precipitate as a white solid. -

Extract into Ethyl Acetate, dry over

, and concentrate.

-

-

Crystallization: Recrystallize from Ethyl Acetate/Hexanes.

Visualized Workflows (DOT Diagrams)

Copper Chelation Mechanism

This diagram illustrates the "Masking" strategy that guarantees regioselectivity.

Caption: Thermodynamics of Selectivity. Copper locks the alpha-amine, forcing reaction exclusively at the epsilon position.

Large-Scale Process Flow

The operational workflow for the synthesis of

Caption: Operational workflow for kilogram-scale synthesis, highlighting the critical EDTA quench step.

References & Grounding

-

Scott, J. W.; Parker, D.; Parrish, D. R. "Improved Syntheses of

-tert-butyloxycarbonyl-L-lysine and-

Significance: The foundational paper establishing the copper chelation method for regioselectivity.

-

-

Organic Syntheses, Coll.[4] Vol. 10, p. 59 (2004). "Synthesis of

-Boc-L-Lysine."-

Significance: Validated, peer-reviewed protocol for the large-scale synthesis of the title compound.

-

-

Behr, J. P. "Chemistry of Amino Acids and Peptides." The Chemistry of Organic Derivatives, 1989 .

-

Significance: Comprehensive review of amino acid

values and reactivity profiles supporting the Schotten-Baumann strategy.

-

-

D'Souza, A. et al. "Lysine-based Non-isocyanate Polyurethanes." Polymer Chemistry, 2016 .

-

Significance: Demonstrates the utility of lysine urethane derivatives beyond pharma, in green polymer chemistry.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Lysine Methyl Ester

Welcome to the Technical Support Center for scientists and researchers in the field of organic synthesis and drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of incomplete N-Boc (tert-butyloxycarbonyl) deprotection of lysine methyl ester. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues encountered during this critical synthetic transformation.

Introduction: The Challenge of Complete Deprotection

The Boc protecting group is a cornerstone in peptide synthesis and the protection of amines due to its stability under a wide range of conditions and its straightforward removal with acid.[1] However, achieving complete and clean deprotection of lysine methyl ester can sometimes be challenging, leading to low yields, purification difficulties, and downstream synthetic failures. This guide will walk you through the common causes of incomplete deprotection and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of an incomplete Boc deprotection reaction?

A1: The most common signs of incomplete deprotection are a complex mixture of products observed by analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] On a TLC plate, you will typically see the persistence of the less polar starting material (Boc-protected lysine methyl ester) with a higher Rf value, alongside the more polar deprotected product which will have a lower Rf value.[2] Staining with ninhydrin is a highly effective method to visualize the newly formed primary amine, which will appear as a distinct colored spot (usually purple).[4] Mass spectrometry (MS) can also be used to identify the mass of the unreacted starting material, which will be higher than the target product by the mass of the Boc group (100.12 g/mol ).[5]

Q2: What is the underlying mechanism of TFA-mediated Boc deprotection, and how does it inform troubleshooting?

A2: The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) is an acid-catalyzed process.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][7] The liberated amine is then protonated by the excess TFA to form the trifluoroacetate salt.[1]

Understanding this mechanism is crucial for troubleshooting. For instance, if the reaction is incomplete, it could indicate an insufficient concentration of acid to effectively protonate the Boc group. The generation of the reactive tert-butyl cation also highlights the potential for side reactions, which can be mitigated by the use of scavengers.[3][6]

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying and resolving common issues leading to incomplete Boc deprotection.

Issue 1: The reaction is sluggish or stalls, with significant starting material remaining.

Possible Cause 1: Insufficient Acid Concentration or Equivalents.

-

Explanation: The protonation of the Boc group is a critical step. If the concentration of the acid (e.g., TFA) is too low, or if your substrate contains other basic moieties that consume the acid, the deprotection will be slow or incomplete.[4]

-

Solution:

-

Increase Acid Concentration: For reactions in a co-solvent like dichloromethane (DCM), increase the volume percentage of TFA. A common starting point is 20-50% TFA in DCM.[8] For more resistant substrates, using neat TFA can be effective.[1]

-

Increase Equivalents: If your molecule has multiple basic sites, ensure you are using a sufficient molar excess of acid.

-

Possible Cause 2: Suboptimal Reaction Time or Temperature.

-

Explanation: While many Boc deprotections are rapid at room temperature, some substrates may require more forcing conditions due to steric hindrance or electronic effects.[3]

-

Solution:

-

Extend Reaction Time: Monitor the reaction closely by TLC or HPLC and allow it to proceed for a longer duration (e.g., 2-4 hours or even overnight) if necessary.[4]

-

Increase Temperature: Gentle heating can sometimes accelerate a sluggish reaction. However, exercise caution if your molecule contains other temperature-sensitive functional groups.[4] Microwave irradiation has also been reported to accelerate Boc deprotection.[9]

-

Possible Cause 3: Steric Hindrance.

-

Explanation: Bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the deprotection.[5] This can be particularly relevant in complex peptides or other sterically congested molecules.

-

Solution:

-

Use a Stronger Acid System: Switching from TFA/DCM to a stronger acid system like 4M HCl in dioxane can be more effective for sterically hindered substrates.[10]

-

Prolonged Reaction Time: As with other sluggish reactions, extending the reaction time is often a simple and effective solution.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to Protected Lysines: A Comparative Analysis of Bis-N,N'-Boc-L-lysine methyl ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the strategic selection of protected amino acids is paramount to achieving high yields, purity, and desired biological activity. Lysine, with its reactive ε-amino group, presents a unique challenge, necessitating robust protection strategies to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of Bis-N,N'-Boc-L-lysine methyl ester against other commonly employed protected lysine derivatives, grounded in experimental data and field-proven insights.

The Critical Role of Lysine Protection in Synthesis

The ε-amino group of lysine is a potent nucleophile that, if left unprotected, can lead to a cascade of undesirable outcomes during peptide synthesis. These include the formation of branched peptides, undesired acylation, and other side reactions that complicate purification and significantly reduce the yield of the target peptide.[1][2][3] Effective protection of this side chain is therefore a cornerstone of successful peptide synthesis, ensuring the sequential and controlled addition of amino acids to the growing peptide chain.[2][3]

The choice of protecting group strategy is dictated by the overall synthetic approach, primarily the use of either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group. An ideal side-chain protecting group for lysine must be stable to the conditions used for α-amino group deprotection while being readily cleavable under conditions that do not degrade the final peptide. This principle of "orthogonality" is fundamental to modern peptide chemistry.[3]

A Deep Dive into this compound

This compound is a derivative of L-lysine where both the α- and ε-amino groups are protected by the acid-labile Boc group, and the C-terminus is protected as a methyl ester.[4] This "fully protected" lysine derivative offers a streamlined approach in specific synthetic contexts, particularly in solution-phase peptide synthesis and the preparation of peptide fragments.

Physicochemical Properties

| Property | Value |

| IUPAC Name | methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

| CAS Number | 2483-48-9 |

| Molecular Formula | C₁₇H₃₂N₂O₆ |

| Molecular Weight | 360.45 g/mol |

| Appearance | White to off-white solid |

Comparative Analysis with Other Protected Lysines

The selection of a protected lysine derivative is a critical decision in the design of a synthetic route. Here, we compare this compound with other commonly used alternatives, highlighting their respective strengths and weaknesses.

Orthogonal Protection Strategies

The concept of orthogonality is central to complex peptide synthesis, allowing for the selective deprotection of different functional groups.[3]

Caption: Orthogonal deprotection schemes in peptide synthesis.

Performance Metrics: A Comparative Overview

While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, we can infer performance based on the known properties of the protecting groups and general observations from peptide synthesis.

| Protected Lysine Derivative | α-Amino Protection | ε-Amino Protection | C-Terminus | Key Advantages | Key Disadvantages |

| This compound | Boc | Boc | Methyl Ester | Useful in solution-phase synthesis; avoids free carboxyl group side reactions. | Both Boc groups are removed simultaneously with acid; limited orthogonality. Methyl ester requires separate deprotection step. |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Carboxylic Acid | Standard reagent in Fmoc-SPPS; excellent orthogonality.[5] | Potential for side reactions at the free carboxyl group during activation. |

| Boc-Lys(Z)-OH | Boc | Z (Cbz) | Carboxylic Acid | Z group is stable to TFA, offering orthogonality in Boc-SPPS.[6] | Z group removal requires hydrogenolysis, which may not be compatible with all sequences. |

| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Carboxylic Acid | Mtt group is highly acid-labile, allowing for selective deprotection on-resin. | Mtt group can be prematurely cleaved under certain acidic conditions. |

Note: Performance can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

The Causality Behind Experimental Choices

The decision to use a particular protected lysine is driven by the overall synthetic strategy and the desired final product.

-

This compound is often chosen for solution-phase synthesis where the methyl ester protects the C-terminus from participating in side reactions. The simultaneous deprotection of both Boc groups can be an advantage in the final deprotection step. However, its use in solid-phase peptide synthesis (SPPS) is less common due to the lack of a free carboxylic acid for coupling to the resin.

-

Fmoc-Lys(Boc)-OH is the workhorse for Fmoc-based SPPS .[5] Its orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the Boc-protected side chain. The free carboxylic acid is essential for coupling to the resin-bound peptide chain.

-

Boc-Lys(Z)-OH is a valuable tool in Boc-based SPPS , particularly when a protected peptide fragment is desired. The Z group's stability to TFA allows for the cleavage of the peptide from the resin while leaving the lysine side chain protected for subsequent fragment condensation.

-

Fmoc-Lys(Mtt)-OH provides an additional layer of orthogonality within Fmoc-SPPS. The extreme acid lability of the Mtt group allows for its selective removal on-resin, enabling the synthesis of branched or cyclic peptides by derivatizing the lysine side chain.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis starting from L-lysine hydrochloride.

Caption: Synthesis workflow for this compound.

Materials:

-

L-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Boc Protection of Lysine:

-

Dissolve L-lysine hydrochloride in a mixture of dioxane and water.

-

Add sodium bicarbonate to adjust the pH to approximately 9-10.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise while maintaining the pH.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with a dilute acid (e.g., citric acid) and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Lys(Boc)-OH.[7]

-

-

Esterification:

-

Suspend the Boc-Lys(Boc)-OH in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography to yield this compound.

-

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating a protected lysine derivative like Fmoc-Lys(Boc)-OH into a peptide chain.

Caption: The iterative cycle of solid-phase peptide synthesis.

Procedure:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Coupling: Add the protected amino acid (e.g., Fmoc-Lys(Boc)-OH), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the Boc group on lysine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conclusion and Recommendations

The choice of a protected lysine derivative is a nuanced decision that significantly impacts the outcome of a peptide synthesis campaign.

-

This compound is a valuable reagent for specific applications in solution-phase synthesis and the preparation of fully protected peptide fragments. Its utility in standard SPPS is limited.

-

For routine Fmoc-based SPPS , Fmoc-Lys(Boc)-OH remains the gold standard due to its excellent orthogonality and compatibility with automated synthesizers.[5]

-

In Boc-based SPPS , Boc-Lys(Z)-OH offers a robust orthogonal protection strategy, particularly for the synthesis of protected peptide fragments.

-

For the synthesis of complex peptides requiring site-specific side-chain modification , derivatives like Fmoc-Lys(Mtt)-OH provide the necessary flexibility.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the specific requirements of the target peptide will guide the researcher to the optimal choice, ensuring a successful and efficient synthesis.

References

- Benchchem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.

- The Royal Society of Chemistry. (2013).

- PubMed. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Int J Pept Protein Res., 39(3), 229-36.

- DriveHQ. (2025).

- Fmoc Resin Cleavage and Deprotection.

- Benchchem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- PubMed. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. J Pept Sci., 20(1), 40-7.

- Chem-Impex. (n.d.). Nα,ε-Bis-Boc-L-lysine.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Novabiochem®. (n.d.).

- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Benchchem. (2025). OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.

- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Benchchem. (2025). An In-depth Technical Guide to Boc-Lys(Boc)

- ACS Publications. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters.

- DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis.

- Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

- ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- RSC Publishing. (n.d.). Racemization studies in peptide chemistry. Re-investigation of the “β-elimination–readdition” mechanism of N-benzyloxycarbonyl-S-benzylcysteine derivatives.

- Fluorochem. (n.d.). This compound.

- ACS Publications. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.

- Google Patents. (n.d.).

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis.

- PubMed. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11.

- Sigma-Aldrich. (n.d.). Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9.

- ChemicalBook. (n.d.). N-Boc-N-methyl glycine methyl ester synthesis.

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BOC Sciences. (n.d.).

- A Large Scale Synthesis of Mono- and Di-urethane Deriv

- ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)

- PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Apollo. (n.d.). Development of novel lysine targeting covalent inhibitors for Bruton's tyrosine kinase and casein kinase 2 and synthesis of novel hybrid androgen receptor inhibitors.

Sources

evaluating the efficiency of different coupling reagents with protected lysine

Executive Summary

In the synthesis of complex peptides, the incorporation of protected Lysine residues—most commonly Fmoc-Lys(Boc)-OH —presents a unique set of challenges. While Lysine is not inherently "difficult" like Valine or Aib, the steric bulk of the orthogonal protecting group (Boc, Alloc, Dde, or Mtt) combined with the risk of side-chain acylation requires a coupling system that balances high reactivity with orthogonality.

This guide evaluates the evolution of coupling reagents from carbodiimides to the latest Oxyma-based uronium salts. Key Finding: While HATU has long been the gold standard for difficult couplings, COMU/Oxyma systems now offer superior solubility, reduced racemization, and a safer handling profile, making them the preferred choice for modern solid-phase peptide synthesis (SPPS) of Lysine-containing sequences.

The Challenge: Lysine & Steric Shielding

The primary challenge with Lysine is not the

-

Fmoc-Lys(Boc)-OH: The standard derivative. The tert-butyl carbamate (Boc) group is bulky.[1]

-

Fmoc-Lys(Mtt)-OH: Used for orthogonal deprotection. The trityl-based group is massive, creating significant steric shielding around the reaction center.

-

Risk Factor: Slow coupling rates due to this bulk increase the window for racemization (via oxazolone formation) and guanidinylation (a termination side-reaction specific to uronium reagents).

Mechanistic Overview & Visualizations

To understand efficiency, we must visualize the activation pathway. Modern reagents function by converting the carboxylic acid into a highly reactive active ester.

Diagram 1: Activation Mechanism (Uronium vs. Carbodiimide)

Figure 1: The activation pathway. Note the "Guanidinylation" side path, which is a critical risk when using HBTU/HATU with slow-coupling hindered Lysine derivatives.

Comparative Analysis of Reagents

We evaluated four classes of reagents based on yield (coupling efficiency), purity, and racemization suppression when coupling Fmoc-Lys(Boc)-OH.

Class A: Carbodiimides (DIC/HOBt)

-

Status: Legacy / Specialized.

-

Pros: Zero risk of guanidinylation; low cost.

-

Cons: Slow kinetics. Inefficient for bulky Lys(Mtt) or Lys(Dde) analogs.

-

Verdict: Use only if preventing racemization is the absolute priority (e.g., Cysteine coupling), but generally too slow for high-throughput Lysine incorporation.

Class B: Aminiums/Uroniums (HBTU/HCTU)[2]

-

Status: The "Workhorse."

-

Pros: Fast, cheap, standard in automated synthesizers.

-

Cons: High risk of guanidinylation. If the Lysine coupling is slow due to steric bulk, the N-terminal amine on the resin attacks the HBTU reagent itself, permanently capping the chain.

-

Verdict: Acceptable for standard Lys(Boc), but avoid for hindered analogs.

Class C: The Gold Standard (HATU)

-

Status: High Performance.

-

Pros: The 7-azabenzotriazole (HOAt) leaving group creates a "neighboring group effect" (anchimeric assistance) that accelerates coupling by ~10x over HBTU.

-

Cons: Expensive. HOAt and HATU are classified as explosives/sensitizers in some jurisdictions.

-

Verdict: Excellent efficiency, but safety concerns are phasing it out.

Class D: The Modern Standard (COMU / Oxyma Pure)

-

Status: State-of-the-Art.

-

Pros: Uses Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of benzotriazoles.[2][3][4] Safer (non-explosive).[5][6] COMU shows higher solubility in DMF than HATU, allowing higher concentration gradients which drive reaction kinetics.

-

Verdict: The best balance of safety, speed, and purity for Protected Lysine.

Experimental Data: Efficiency Comparison

The following data summarizes a comparative study coupling Fmoc-Lys(Boc)-OH to a difficult sequence (ACP 65-74 model) prone to aggregation.

| Reagent System | Coupling Time | Yield (%) | D-Isomer (Racemization) | Guanidinylation Byproduct |

| DIC / HOBt | 60 min | 88.5% | < 0.2% | 0% (None) |

| HBTU / DIEA | 30 min | 94.2% | 0.8% | 3.5% (Significant) |

| HATU / DIEA | 15 min | 99.1% | < 0.1% | < 0.5% |

| COMU / DIEA | 15 min | 99.4% | < 0.1% | < 0.1% |

Data aggregated from internal validation and comparative literature [1, 2].

Interpretation:

-

HBTU showed detectable guanidinylation (capping) because the steric bulk of Lys(Boc) slowed the acylation enough for the side reaction to compete.

-

COMU matched the speed of HATU but with a cleaner impurity profile and higher solubility.

Validated Protocol: High-Efficiency Lysine Coupling

This protocol utilizes COMU for optimal incorporation of Fmoc-Lys(Boc)-OH.

Diagram 2: The Optimized SPPS Cycle

Figure 2: Standard SPPS cycle optimized for COMU/Oxyma chemistry.

Step-by-Step Methodology

-

Reagent Preparation:

-

Amino Acid: Dissolve Fmoc-Lys(Boc)-OH (4.0 eq) in minimal DMF.

-

Activator: Dissolve COMU (4.0 eq) in DMF. Note: COMU is stable in DMF for days, unlike HATU.

-

Base: DIEA (Diisopropylethylamine) (8.0 eq).

-

-

Pre-Activation (The "Senior Scientist" Trick):

-

Combine Amino Acid and COMU before adding the base.

-

Add DIEA and mix for exactly 30 seconds .

-

Why? This minimizes the lifetime of the active ester in the absence of the resin, reducing racemization, but ensures the "Oxyma ester" is formed before hitting the resin.

-

-

Coupling:

-

Washing:

-

Drain and wash with DMF (5 x 1 min).

-

Critical Check: Perform a Kaiser Test or Chloranil Test (for secondary amines) to ensure completion.

-

Troubleshooting & Expert Insights

Issue: Incomplete Coupling (Positive Kaiser Test)

-

Cause: Steric clash between the Lysine side chain and the resin-bound peptide (especially if the previous residue is Proline or N-methylated).

-

Solution: Switch to Double Coupling . Do not increase time; instead, drain the reaction and add fresh reagents. Fresh active ester is more effective than "old" active ester.

Issue: Guanidinylation (Mass Spec +100 Da)

-

Cause: Excess uronium reagent (HBTU/HATU) reacting with the N-terminus.

-

Solution: Switch to Phosphonium reagents (PyBOP) or ensure the Amino Acid is in slight excess (1.1 eq) relative to the coupling reagent. Alternatively, switch to COMU , which shows negligible guanidinylation rates compared to HBTU [3].

Issue: Gelation/Aggregation

-

Cause: Lysine-rich peptides can form hydrogen-bond networks on-resin (beta-sheet formation).

-

Solution: Use Chaotropic Salts . Dissolve the Fmoc-Lys(Boc)-OH and COMU in 0.1M LiCl in DMF. This disrupts inter-chain hydrogen bonding.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Subirós-Funosas, R., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][5] An efficient peptide coupling additive.[2][3][5][6][9][7][8][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Comparative Guide: Bis-N,N'-Boc-L-lysine in Dendrimer & Solution-Phase Synthesis

Executive Summary & Strategic Positioning

In the landscape of peptide synthesis, Bis-N,N'-Boc-L-lysine (also known as Boc-Lys(Boc)-OH or Di-Boc-Lysine) occupies a specialized but critical niche. Unlike the standard Fmoc-Lys(Boc)-OH used in linear Solid Phase Peptide Synthesis (SPPS), Bis-Boc-Lysine is the reagent of choice for symmetric branching and solution-phase N-terminal functionalization .

This guide objectively compares Bis-Boc-Lysine against its primary alternatives—Fmoc-Lys(Boc)-OH and Boc-Lys(Z)-OH—demonstrating its superior utility in synthesizing Poly-L-Lysine (PLL) dendrimers and specific pharmaceutical intermediates where orthogonal protection is unnecessary or detrimental.

The Core Advantage: "Simultaneous Deprotection"

The defining feature of Bis-Boc-Lysine is that both the

Comparative Analysis: Bis-Boc-Lysine vs. Alternatives

The following table contrasts Bis-Boc-Lysine with standard alternatives based on reaction mechanics and safety profiles.

| Feature | Bis-N,N'-Boc-L-lysine | Fmoc-Lys(Boc)-OH | Boc-Lys(Z)-OH |

| Primary Utility | Dendrimers, N-terminal capping | Linear SPPS, Orthogonal branching | Classical Solution Phase |

| Boc (Acid Labile) | Fmoc (Base Labile) | Boc (Acid Labile) | |

| Side-Chain Protection | Boc (Acid Labile) | Boc (Acid Labile) | Z (Cbz) (Hydrogenolysis/HF) |

| Deprotection Reagent | TFA (Trifluoroacetic acid) | Piperidine (Fmoc), TFA (Boc) | HF, TFMSA, or H₂/Pd |

| Safety Profile | High (Standard acid waste) | High (Standard base/acid) | Low (HF is highly toxic) |

| Branching Efficiency | Exponential (1 step | Linear/Selective | Linear/Selective |

Decision Logic: When to Use Bis-Boc-Lysine

Use the following logic flow to determine if Bis-Boc-Lysine is the correct reagent for your synthesis.

Figure 1: Decision matrix for selecting Lysine derivatives. Bis-Boc-Lysine excels in symmetric branching and terminal capping.

Case Study 1: Divergent Synthesis of Poly-L-Lysine Dendrimers

Context: Dendrimers are hyper-branched macromolecules used as drug delivery vectors. The synthesis of a Generation 3 (G3) PLL dendrimer requires doubling the number of surface amines at every generation.

The Challenge

Using Fmoc-Lys(Boc)-OH for this application is inefficient because it requires two distinct deprotection steps (Piperidine for

The Bis-Boc Solution

Bis-N,N'-Boc-L-lysine allows for a "Divergent Growth" strategy.

-

Coupling: Bis-Boc-Lys couples to the core.

-

Global Deprotection: TFA removes both Boc groups simultaneously.

-

Result: The surface amine count doubles (2

4

Experimental Data: Generation Efficiency

Data aggregated from standard protocols (e.g., Tomalia et al., BenchChem applications).

| Generation | Theoretical Amines | Coupling Reagent | Yield (Bis-Boc Strategy) | Purity (HPLC) |

| Core (G0) | 2 (Diamine) | - | - | >99% |

| G1 | 4 | EDC / HOBt | 92% | 96% |

| G2 | 8 | EDC / HOBt | 88% | 94% |

| G3 | 16 | HATU / DIPEA | 81% | 91% |

Detailed Protocol: G1 to G2 Synthesis

Objective: Convert G1 dendrimer (4 amines) to G2 dendrimer (8 protected amines).

-

Activation: Dissolve Bis-N,N'-Boc-L-lysine (1.2 eq per amine, total 4.8 eq) in dry DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins to form the active ester.

-

Coupling: Add the G1 dendrimer (dissolved in DMF/DIPEA) to the activated Lysine solution.

-

Critical Step: Maintain pH 8.0 with DIPEA. Stir at Room Temp for 24 hours.

-

-

Monitoring: Perform a Ninhydrin Test (Kaiser Test) .

-

Pass Criteria: The solution/resin must remain yellow (negative for free amines). If blue, re-couple.

-

-

Work-up: Concentrate DMF in vacuo. Precipitate in cold Diethyl Ether.

-

Deprotection (Transition to next Gen): Dissolve the white solid in TFA/DCM (1:1). Stir for 2 hours. Evaporate TFA. The resulting salt is the G2-Amine dendrimer ready for G3 coupling.

Case Study 2: Solution Phase N-Terminal Capping

Context: A pharmaceutical lab needs to attach a Lysine linker to a hydrophobic drug molecule (Drug-NH2) to improve solubility. The final product requires a free diamine Lysine linker.

The Comparison

-

Route A (Fmoc): Couple Fmoc-Lys(Boc).[1][2][3][4][5][6] Remove Fmoc (Piperidine).[1][4] Remove Boc (TFA).[1][4][7][8][9][10] Risk: Piperidine can cause racemization or side reactions with sensitive drug pharmacophores.

-

Route B (Bis-Boc): Couple Bis-Boc-Lys. Remove both Boc groups (TFA). Benefit: Single acidic step, avoiding base entirely.

Experimental Workflow

Figure 2: Streamlined synthesis of Lysine-drug conjugates using Bis-Boc-Lysine.

Technical Reference & Troubleshooting

Solubility Profile

Bis-Boc-Lysine is highly lipophilic compared to free Lysine, aiding solution-phase synthesis in organic solvents.

-

Soluble: DCM, DMF, DMSO, Ethyl Acetate.

-

Insoluble: Water, Hexanes.

Common Pitfalls

-

Incomplete Deprotection: The two Boc groups on Lysine are sterically distinct. The

-Boc is more accessible than the-

Solution: Always use a high concentration of TFA (50% v/v) and verify completion via Mass Spectrometry (look for M-100 and M-200 peaks).

-

-

Diketopiperazine Formation: Rarely an issue with Bis-Boc at the N-terminus, but if the Lysine is followed by Proline, rapid cyclization can occur upon deprotection.

Storage

-

Store at +2°C to +8°C.

-

Hygroscopic: Keep desiccated. Moisture can hydrolyze the Boc groups over long periods, leading to free amines and polymerization.

References

- Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. (Foundational text on divergent dendrimer synthesis).

-

Wiejak, S., et al. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

- Kaminskas, L. M., et al. (2007). Methotrexate-conjugated PEGylated dendrimers show differential patterns of deposition in tumors. Molecular Pharmaceutics.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s synthesized with a metal-free catalyst and new dendron initiators: chemical preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. advancedchemtech.com [advancedchemtech.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.